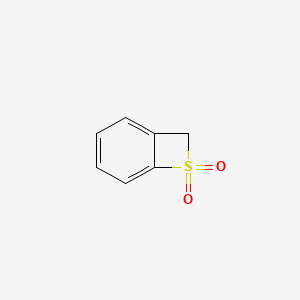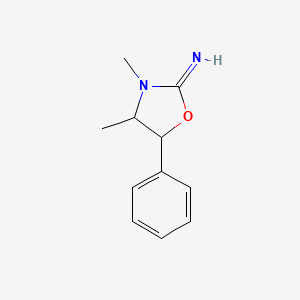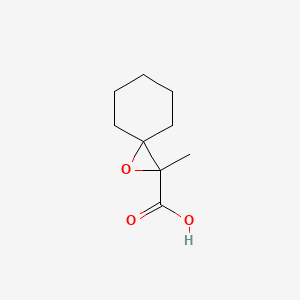![molecular formula C17H20O7S4 B12788201 [2,2-Dimethyl-5-(2-sulfinyl-1,3-dithiolan-4-yl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate CAS No. 4239-69-4](/img/structure/B12788201.png)
[2,2-Dimethyl-5-(2-sulfinyl-1,3-dithiolan-4-yl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 93063 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in medicinal chemistry and has been studied for its effects on biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 93063 involves multiple steps, typically starting with the preparation of intermediate compounds. The exact synthetic route can vary, but it generally includes the following steps:
Formation of Intermediate Compounds: Initial steps often involve the preparation of key intermediates through reactions such as condensation, cyclization, or substitution.
Final Assembly: The intermediates are then combined under specific conditions to form NSC 93063. This may involve reactions such as nucleophilic substitution or addition reactions.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of NSC 93063 is scaled up using optimized reaction conditions to maximize yield and efficiency. This often involves:
Batch Processing: Large-scale reactors are used to carry out the reactions in batches, with careful control of temperature, pressure, and reaction time.
Continuous Flow Processing: For more efficient production, continuous flow reactors may be employed, allowing for constant production and better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
NSC 93063 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, often using reagents like sodium borohydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction.
Solvents: Reactions are typically carried out in solvents like dichloromethane, ethanol, or water, depending on the reaction type.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
NSC 93063 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: In biological research, it is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: NSC 93063 is investigated for its potential use in treating diseases, particularly in the field of oncology.
Industry: It finds applications in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of NSC 93063 involves its interaction with specific molecular targets within biological systems. It may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Affecting Gene Expression: Influencing the expression of genes related to cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
NSC 93063 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as NSC 125973 and NSC 93064 share structural similarities but differ in their specific functional groups and biological activities.
Uniqueness: NSC 93063 stands out due to its specific binding affinity to certain molecular targets and its unique chemical reactivity, making it a valuable compound in research and potential therapeutic applications.
Properties
CAS No. |
4239-69-4 |
|---|---|
Molecular Formula |
C17H20O7S4 |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
[2,2-dimethyl-5-(2-sulfinyl-1,3-dithiolan-4-yl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H20O7S4/c1-9-4-6-10(7-5-9)28(19,20)24-13-12(11-8-25-16(26-11)27-18)21-15-14(13)22-17(2,3)23-15/h4-7,11-15H,8H2,1-3H3 |
InChI Key |
DTXXISPQLZREMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C(OC3C2OC(O3)(C)C)C4CSC(=S=O)S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


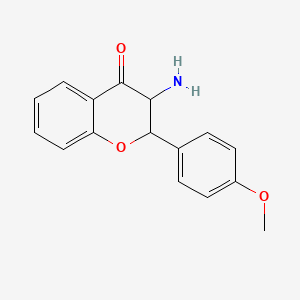
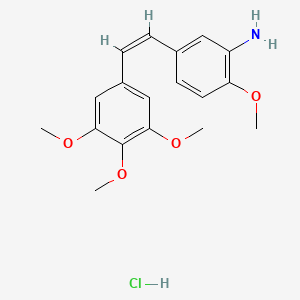
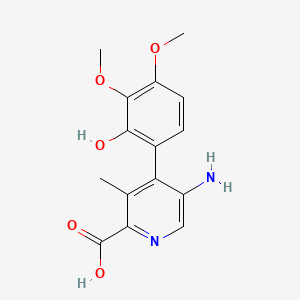
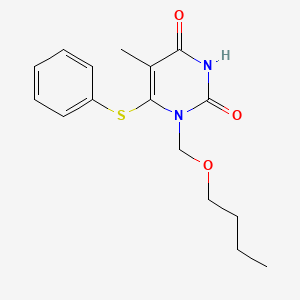
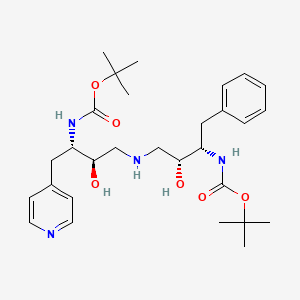


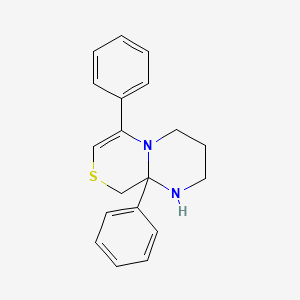
![7-fluoro-5-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one;hydrochloride](/img/structure/B12788167.png)

